molecular formula C17H14F6N2O B11472523 N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide

Cat. No.: B11472523
M. Wt: 376.30 g/mol
InChI Key: CWKULNNVTMTZPO-UHFFFAOYSA-N
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Description

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide is a synthetic organic compound characterized by its unique trifluoromethyl groups and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoro-1-(p-toluidino)ethanol and benzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,2,2-trifluoro-1-(p-toluidino)ethanol is reacted with benzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine, using reagents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to active sites of enzymes or receptors, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trifluoro-1-phenylethyl)benzamide
  • N-(2,2,2-Trifluoro-1-methyl-ethyl)benzamide
  • 4-Trifluoromethyl-N-(2,2,2-trifluoro-1-phenylethyl)benzamide

Uniqueness

N-[2,2,2-Trifluoro-1-(p-toluidino)-1-(trifluoromethyl)ethyl]benzamide is unique due to the presence of both trifluoromethyl groups and a p-toluidino moiety. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it particularly valuable in medicinal chemistry and materials science.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14F6N2O

Molecular Weight

376.30 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(4-methylanilino)propan-2-yl]benzamide

InChI

InChI=1S/C17H14F6N2O/c1-11-7-9-13(10-8-11)24-15(16(18,19)20,17(21,22)23)25-14(26)12-5-3-2-4-6-12/h2-10,24H,1H3,(H,25,26)

InChI Key

CWKULNNVTMTZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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